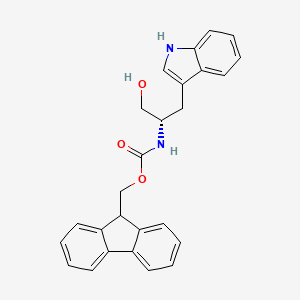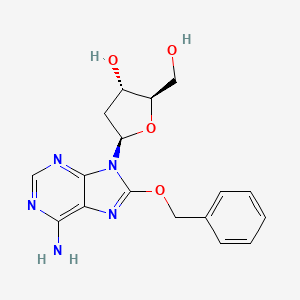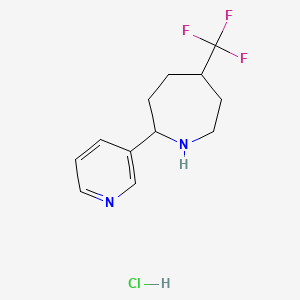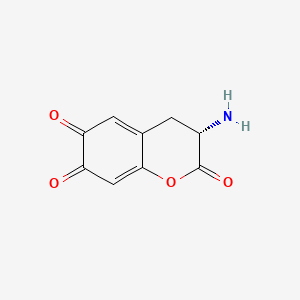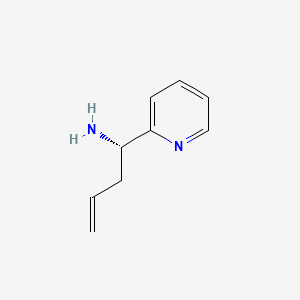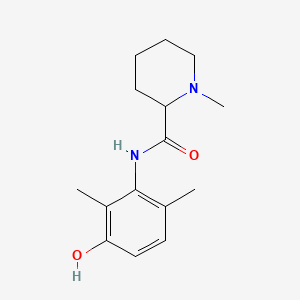
N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its common and IUPAC name, its uses, and its role in biological or chemical processes.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the types and numbers of atoms in the molecule, the arrangement of these atoms, and the types of bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity of Organotin Complexes
Organotin complexes, which may contain structural motifs similar to the compound , have been studied for their antituberculosis activity. These complexes, including those derived from carboxylic acids and NSAIDs, have shown promising results against Mycobacterium tuberculosis. The antituberculosis activity depends on the ligand environment, the organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are highlighted for their superior activity compared to diorganotin(IV) complexes, attributed to differences in toxicity and structure (Iqbal, Ali, & Shahzadi, 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, structurally diverse compounds including those with dimethylamino groups similar to the queried compound, are crucial in diagnosing Alzheimer's disease. These ligands, such as [18F]FDDNP and 11C-PIB, have been developed for PET imaging to detect amyloid plaques in the brain. The development and application of these imaging agents provide a breakthrough in understanding the pathophysiological mechanisms of Alzheimer's and facilitate the early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Hydroprocessing Catalysts
Transition metal phosphides, including those with structures that could theoretically relate to the compound , have emerged as a new class of hydroprocessing catalysts. These catalysts are notable for their high activity and stability in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. The performance of these catalysts in processing challenging compounds suggests potential applications in refining and chemical synthesis processes (Oyama, Gott, Zhao, & Lee, 2009).
Antioxidant Activity Analysis
The study and analysis of antioxidant activity in compounds, possibly including those structurally related to the queried compound, are significant in various fields from food engineering to medicine. Various assays, such as ORAC, HORAC, and DPPH, are employed to determine the antioxidant activity, which can provide insights into the potential health benefits and applications of these compounds (Munteanu & Apetrei, 2021).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857723 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
CAS RN |
37055-90-6 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


